1-N-Boc-Amino-1-N-methyl-3-N-Cbz-aminopropane
Overview
Description
1-N-Boc-Amino-1-N-methyl-3-N-Cbz-aminopropane is a useful research compound. Its molecular formula is C17H26N2O4 and its molecular weight is 322.4 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of the compound 1-N-Boc-Amino-1-N-methyl-3-N-Cbz-aminopropane are amines . Amines are common functional groups in chemistry and are often employed with protecting groups to reduce the production of undesired side products .
Mode of Action
The compound this compound interacts with its targets through a process known as amidation . The reactions involve the use of isocyanate intermediates, which are generated in situ, to react with Grignard reagents to produce the corresponding amides .
Biochemical Pathways
The compound this compound affects the biochemical pathway of amide formation . Amide functional groups are important in nature, as they provide the main amino acid linkage in peptides and proteins . Moreover, numerous drugs including anticancer agents, antibiotics, anesthetics, and enzyme inhibitors contain an amide bond moiety .
Pharmacokinetics
The compound’s adme (absorption, distribution, metabolism, and excretion) properties would likely be influenced by its chemical structure and the nature of its interactions with amines .
Result of Action
The result of the action of this compound is the efficient conversion of protected amines to amides . This method is highly effective for the synthesis of amides and offers a promising approach for facile amidation .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride is necessary for the generation of isocyanate intermediates . Additionally, the reaction conditions, such as temperature and pH, could also impact the compound’s action .
Properties
IUPAC Name |
tert-butyl N-methyl-N-[3-(phenylmethoxycarbonylamino)propyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4/c1-17(2,3)23-16(21)19(4)12-8-11-18-15(20)22-13-14-9-6-5-7-10-14/h5-7,9-10H,8,11-13H2,1-4H3,(H,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICXAPVGVWDXAEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCCNC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40662520 | |
Record name | Benzyl {3-[(tert-butoxycarbonyl)(methyl)amino]propyl}carbamate (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40662520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1131594-82-5 | |
Record name | Benzyl {3-[(tert-butoxycarbonyl)(methyl)amino]propyl}carbamate (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40662520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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